molecular formula C17H17NO3 B8297886 4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde

4-[2-(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-ethoxy]benzaldehyde

Cat. No. B8297886
M. Wt: 283.32 g/mol
InChI Key: DVPHEEYRERUESO-UHFFFAOYSA-N
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Patent
US06011031

Procedure details

Preparation of 2-(2,3-dihydro-1,4-benzoxazine-4-yl)ethyl methanesulfonate--To a solution of 2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol (17.0 g, 94.9 mmol) in pyridine (200 ml) was added methanesulfonyl chloride (16.31 g, 142.0 mmol) dropwise at 0° C. The reaction mixture was stirred for 10 h at 25° C. Ice water (200 ml) was added and the mixture was extracted with ethyl acetate (2×100 ml). The combined organic extracts were washed with 2N HCl (3×75 ml), water (75 ml), brine (50 ml) and dried (Na2SO4). The solvent was evaporated under reduced pressure. The residue was triturated with 5% ethyl acetate in pet. ether to afford the title compound (15.0 g, 61%) as brown solid. mp. 92-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
16.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH2:7][N:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[O:11][CH2:10][CH2:9]1)(=O)=O.[O:18]1C2C=CC=CC=2N(CCO)C[CH2:19]1.[CH3:31]S(Cl)(=O)=O.N1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[O:11]1[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:8]([CH2:7][CH2:6][O:5][C:37]2[CH:31]=[CH:41][C:40]([CH:19]=[O:18])=[CH:39][CH:38]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCN1CCOC2=C1C=CC=C2
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
O1CCN(C2=C1C=CC=C2)CCO
Name
Quantity
16.31 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with 2N HCl (3×75 ml), water (75 ml), brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 5% ethyl acetate in pet. ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O1CCN(C2=C1C=CC=C2)CCOC2=CC=C(C=O)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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